molecular formula C4H4N4O B6212086 5-(azidomethyl)-1,3-oxazole CAS No. 1453267-68-9

5-(azidomethyl)-1,3-oxazole

Cat. No.: B6212086
CAS No.: 1453267-68-9
M. Wt: 124.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(azidomethyl)-1,3-oxazole is an organic compound that features an azido group attached to a methyl group, which is in turn connected to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azidomethyl)-1,3-oxazole typically involves the introduction of the azido group into a pre-formed oxazole ring. One common method is to start with a 5-(bromomethyl)-1,3-oxazole and then perform a nucleophilic substitution reaction with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions

5-(azidomethyl)-1,3-oxazole can undergo a variety of chemical reactions, including:

    Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution Reactions: The azido group can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts are often used in the Huisgen 1,3-dipolar cycloaddition reaction with alkynes.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Cycloaddition: Formation of 1,2,3-triazoles.

    Reduction: Formation of 5-(aminomethyl)-1,3-oxazole.

    Substitution: Formation of various substituted oxazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-(Azidomethyl)-1,3-oxazole has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown promising anticancer properties. For instance, a study on 1,3-oxazole sulfonamides demonstrated their ability to inhibit cancer cell growth across various human tumor cell lines, with some compounds exhibiting GI50 values in the low micromolar range .

Key Findings:

  • Target: Tubulin polymerization
  • Mechanism: Compounds bind to tubulin, inhibiting its polymerization and leading to cancer cell death.
  • Promising Derivatives: Various substitutions on the oxazole scaffold have enhanced biological activity.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is particularly useful in the formation of triazoles through cycloaddition reactions with alkynes. This reaction capitalizes on the azide group acting as a 1,3-dipole.

Applications:

  • Synthesis of Triazoles: These compounds are valuable in medicinal chemistry due to their diverse biological activities.
  • Bioconjugation Techniques: The azide group allows for labeling biomolecules with fluorescent tags or other probes, facilitating studies in biological systems.

Materials Science

The compound is also explored in materials science for developing polymers with enhanced properties such as thermal stability and conductivity. Its unique functional groups can be tailored to create materials suitable for specific applications in electronics and coatings.

Case Study 1: Anticancer Activity

A series of novel 1,3-oxazole sulfonamides were synthesized and screened against the NCI-60 human tumor cell lines. The results indicated that certain derivatives exhibited significant growth inhibition specifically against leukemia cell lines .

Compound Mean GI50 (nM) Activity
Compound A48.8High specificity against leukemia
Compound B44.7Potent inhibitor

Case Study 2: Synthesis of Triazoles

The cycloaddition of this compound with terminal alkynes was reported to yield various triazole derivatives. This method has been optimized for efficiency and yield, demonstrating the compound's utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 5-(azidomethyl)-1,3-oxazole largely depends on the specific application and the chemical reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can then be used to link different molecular entities. The azido group can also be converted into reactive intermediates, such as nitrenes, which can insert into various chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 5-(azidomethyl)-2-oxazole
  • 5-(azidomethyl)-4-oxazole
  • 5-(azidomethyl)-1,2,3-triazole

Uniqueness

5-(azidomethyl)-1,3-oxazole is unique due to its specific structural arrangement, which imparts distinct reactivity compared to other azido-substituted heterocycles. The presence of the oxazole ring can influence the electronic properties and reactivity of the azido group, making it a valuable compound for targeted synthetic applications.

Properties

CAS No.

1453267-68-9

Molecular Formula

C4H4N4O

Molecular Weight

124.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.